N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide
Description
N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a 1,3,4-thiadiazole derivative characterized by a 2-chlorophenyl substituent at the 5-position of the thiadiazole ring and a phenylthio-propanamide side chain. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors . The phenylthio moiety could further modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11(23-12-7-3-2-4-8-12)15(22)19-17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-11H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHWPDKNGODXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential mechanisms of action.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a thiadiazole ring, which is significant for its interaction with biological targets. The presence of the 2-chlorophenyl and phenylthio groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including those similar to this compound. The biological activity is often assessed through in vitro cytotoxicity assays against different cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (hepatocellular carcinoma)
-
Cytotoxicity Results :
- The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU).
- For instance, derivatives showed IC50 values ranging from 0.28 µg/mL for MCF-7 cells to 9.6 µM for HL-60 cells, indicating potent growth inhibition capabilities .
The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest. Specifically:
- Apoptosis Induction : Compounds similar to this compound have been shown to down-regulate anti-apoptotic proteins and up-regulate pro-apoptotic factors.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Comparative Biological Activity
The following table summarizes the anticancer activities of various thiadiazole derivatives compared to this compound.
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | X.X | Apoptosis induction |
| Compound A | HepG2 | 9.6 | Cell cycle arrest |
| Compound B | MCF-7 | 0.28 | Apoptosis induction |
| Compound C | HL-60 | 10.10 | Apoptosis induction |
Study 1: Efficacy in Tumor Models
A study evaluating the in vivo efficacy of related thiadiazole derivatives found that treatment led to significant tumor volume reduction in mice models bearing Ehrlich ascites carcinoma. The mean survival time was notably increased compared to control groups .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thiadiazole derivatives indicated that modifications at specific positions on the thiadiazole ring significantly affect biological activity. For example, substituents on the phenyl ring enhanced lipophilicity and improved anticancer efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their effects on physical properties:
Key Observations:
- This substituent may enhance intermolecular interactions (e.g., halogen bonding) in biological systems.
- The phenylthio group in the target compound differs from the benzimidazolyl-thio group in 4e , which could alter electronic properties and binding specificity.
- Melting points for analogs range from 138–216°C, influenced by substituent polarity and molecular symmetry. The target compound’s phenylthio-propanamide chain may reduce crystallinity compared to acetamide derivatives like 3d .
2.2.1. Anticancer Activity
- Akt Inhibition: Compound 3 () exhibits 92.36% inhibition of Akt, a key kinase in cancer signaling, attributed to π-π interactions and hydrogen bonding with the enzyme’s active site . The 4-nitrophenylamino group in compound 3 may enhance electron-withdrawing effects, stabilizing ligand-receptor interactions.
- Thiazole/Thiadiazole Hybrids : Compound 7b (), a thiadiazole-thiazole hybrid, shows potent activity against HepG-2 cells (IC50 = 1.61 μg/mL). The presence of a methylphenyl group in such analogs suggests that lipophilic substituents improve membrane permeability .
2.2.2. Apoptosis and Cell Cycle Arrest
- Compound 8 () induces apoptosis in C6 glioma cells via Akt inhibition (86.52%) . The nitro group at the 4-position of the phenyl ring may contribute to redox-mediated cytotoxicity.
2.2.3. Role of the Thiadiazole Core
- Compared to oxadiazole derivatives (e.g., 6d in ), thiadiazoles like the target compound benefit from sulfur’s polarizability, which can enhance binding to metalloenzymes or aromatic residues in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
